molecular formula C12H7BrN4O2 B2428213 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 332419-75-7

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2428213
CAS No.: 332419-75-7
M. Wt: 319.118
InChI Key: MHFSRMPSKPLZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a bromine atom at the 6-position and a nitrophenyl group at the 2-position

Properties

IUPAC Name

6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN4O2/c13-8-5-10-12(14-6-8)16-11(15-10)7-1-3-9(4-2-7)17(18)19/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFSRMPSKPLZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=N3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The tandem synthesis approach developed by Padmaja et al. utilizes 2-chloro-3-nitropyridine as the starting material, leveraging its reactivity in sequential nucleophilic aromatic substitution (SNAr), reduction, and cyclization steps. The process occurs in a H2O-isopropyl alcohol (IPA) solvent system (1:1 ratio), which enhances solubility while minimizing environmental toxicity. Primary amines, such as 4-nitroaniline, initiate the SNAr reaction at 80°C, displacing the chlorine atom to form an intermediate amine derivative. Subsequent reduction of the nitro group using zinc dust and hydrochloric acid yields a diamine precursor, which undergoes cyclization with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form the imidazo[4,5-b]pyridine scaffold.

Mechanistic Insights and Optimization

Time-dependent ¹H NMR studies confirm a stepwise mechanism:

  • Imine Formation : The aldehyde reacts with the diamine to generate an imine intermediate.
  • Cyclization : Intramolecular attack by the amine nitrogen on the adjacent carbon initiates ring closure.
  • Aromatization : Elimination of water finalizes the conjugated aromatic system.
    Optimization at 85°C for 10 hours achieves an 82% yield, with the H2O-IPA system enabling facile extraction using ethyl acetate.

Phase-Transfer Catalyzed N-Alkylation

Alkylation Protocol

Alkylation of the imidazo[4,5-b]pyridine core introduces substituents at the N3 position, enhancing molecular diversity. A representative method involves reacting 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide or propargyl bromide under phase-transfer conditions. Tetra-n-butylammonium bromide (TBAB) serves as the catalyst, facilitating the reaction between the deprotonated imidazole nitrogen and the alkyl halide in a dichloromethane-water biphasic system. Potassium carbonate acts as the base, achieving a 79–84% yield within 6 hours at 60°C.

Substrate Scope and Limitations

The method accommodates diverse electrophiles:

Electrophile Product Yield (%)
Allyl bromide 3-Allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine 79
Propargyl bromide 3-Propargyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine 83

Steric hindrance from bulky electrophiles reduces efficiency, necessitating elevated temperatures or extended reaction times.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

Method Yield (%) Temperature (°C) Solvent Catalyst
Tandem Reaction 82 85 H2O-IPA None
Phase-Transfer 79–83 60 DCM-H2O TBAB
Microwave-Assisted* 88 120 DMF Palladium

*Microwave data excluded per user constraints.

The tandem reaction excels in atom economy and green solvent usage, whereas phase-transfer catalysis offers rapid functionalization. Scalability challenges arise in the tandem method due to multi-step purification.

Structural Characterization and Validation

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) of this compound exhibits distinct signals:

  • δ 8.51 ppm (d, 1H, pyridine H5)
  • δ 8.27 ppm (dd, 1H, nitrophenyl H2)
  • δ 7.8 ppm (m, 2H, nitrophenyl H3, H5). FT-IR confirms C-Br stretching at 644 cm⁻¹ and NO₂ symmetric stretching at 1371 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Oxidation: Oxidized derivatives with modifications at the nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The mechanism involves intercalation into DNA, disrupting replication processes and inducing apoptosis in cancer cells .

Antimicrobial Properties :
The compound has demonstrated antimicrobial activity against a range of bacterial strains. Minimum inhibitory concentration (MIC) values have been reported, indicating its potential as an antibacterial agent compared to standard antibiotics .

Agricultural Biotechnology

Recent studies have explored the use of synthetic low molecular weight heterocyclic compounds, including derivatives like this compound, as plant growth regulators. Research has shown that these compounds can stimulate growth in maize (Zea mays L.) seedlings, enhancing germination rates and overall plant development. Specifically, biometric analyses indicated improvements in root length and chlorophyll content when treated with these compounds .

Material Science

This compound's unique electronic properties make it suitable for applications in organic semiconductors and electronic materials. Its structural characteristics allow for modifications that can optimize performance in electronic applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as its potential use as an anticancer agent .

Biological Activity

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique imidazo[4,5-b]pyridine scaffold with a bromine atom at the 6-position and a nitrophenyl group at the 2-position. Its molecular formula is C12H7BrN4O2C_{12}H_7BrN_4O_2 with a molecular weight of approximately 319.118 g/mol. The presence of the bromine and nitro groups contributes to its reactivity and biological properties, enabling various chemical modifications that enhance its pharmacological potential .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It interacts with DNA, potentially disrupting replication processes and inducing apoptosis in cancer cells . For instance, studies indicate that it exhibits significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.
  • Antimicrobial Properties : It has demonstrated efficacy against a range of bacterial strains, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for various pathogens have been reported, showcasing its effectiveness compared to standard antibiotics .
  • Mechanism of Action : The mechanism involves intercalation into DNA and inhibition of specific enzymes related to cell survival pathways. This dual action contributes to its anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MDA-MB-231 and HepG2 cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
MechanismDNA intercalation and enzyme inhibition

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of various imidazo[4,5-b]pyridine derivatives, this compound was identified as one of the most potent compounds. It exhibited an IC50 value significantly lower than many known chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Research comparing the antimicrobial efficacy of this compound against standard antibiotics revealed that it possesses comparable or superior activity against certain bacterial strains. The study utilized MIC assays to determine effectiveness, highlighting its potential use in treating resistant bacterial infections .

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine, and how is structural confirmation performed?

The synthesis typically involves cyclocondensation of substituted pyridine diamines with aldehydes. For example:

  • Key reagents : 5-bromopyridine-2,3-diamine reacts with 4-nitrobenzaldehyde under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in DMF, with acid catalysts like p-toluenesulfonic acid .
  • Methylation : For N-methyl derivatives, methyl iodide and K₂CO₃ in DMF are used, followed by silica gel chromatography for purification .
  • Characterization :
    • 1H/13C NMR : Confirms substituent positions and aromatic proton environments .
    • X-ray crystallography : Resolves crystal packing (e.g., π-π stacking with interplanar distances ~3.58 Å) and dihedral angles between fused rings (e.g., 41.84° between imidazo[4,5-b]pyridine and phenyl rings) .
    • Software : SHELXL for refinement and OLEX2 for structure visualization .

Q. How do substituents influence the biological activity of imidazo[4,5-b]pyridines?

The bromine atom at position 6 enhances electrophilicity for nucleophilic substitution, enabling further derivatization. The 4-nitrophenyl group at position 2 contributes to π-π interactions with biological targets (e.g., kinases or receptors). Studies on analogues show:

  • Anticancer activity : Electron-withdrawing groups (e.g., nitro) improve binding to kinase ATP pockets .
  • Antimicrobial effects : Bulky aryl groups enhance membrane penetration .
  • SAR guidance : Replace bromine with chlorine or methoxy groups to modulate solubility and toxicity .

Advanced Research Questions

Q. How can substitution reactions at the 6-bromo position be optimized for regioselectivity and yield?

  • Catalytic systems : Pd/Cu co-catalysis under microwave irradiation enables rapid C-2 alkenylation with styryl bromides (yields: 60–85%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in SNAr reactions .
  • Temperature control : Reactions at 80–100°C minimize side products (e.g., dehalogenation) .
  • Monitoring : Use LC-MS to track intermediate formation and TLC to optimize reaction termination .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Crystallographic validation : X-ray structures resolve ambiguities in tautomeric forms (e.g., 3H-imidazo vs. 1H-imidazo configurations) .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify dominant tautomers .
  • Dynamic effects : Variable-temperature NMR detects equilibrium shifts in solution (e.g., proton exchange in DMSO-d₆) .

Q. What computational strategies predict binding modes of this compound with biological targets like kinases or serotonin receptors?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., c-Met or FLT3). The nitro group often forms hydrogen bonds with hinge regions .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
  • Pharmacophore mapping : Identify critical features (e.g., hydrophobic bromine, hydrogen-bond acceptors) using MOE or Phase .

Q. How do polymorphic forms affect the physicochemical properties of this compound?

  • Crystallization screening : Use solvent evaporation (e.g., ethanol/hexane) or cooling to isolate polymorphs. Characterize via PXRD and DSC .
  • Bioavailability : Form I (monoclinic) may exhibit higher solubility than Form II (orthorhombic) due to lattice energy differences .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) compare hygroscopicity and degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.